molecular formula C14H15N3O4 B2969246 dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-44-8

dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2969246
CAS No.: 895641-44-8
M. Wt: 289.291
InChI Key: DRZRPLRVOIALGK-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The aromatic ring and ester groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different oxidation states, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility in chemical reactions.

    Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: A closely related compound with a similar structure but different substitution pattern on the aromatic ring.

    Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Another analog with a different substitution pattern, which may affect its chemical and biological properties.

Uniqueness

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 1-(3,4-dimethylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZRPLRVOIALGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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